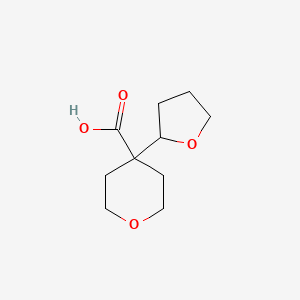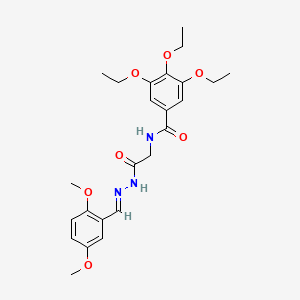
4-(Oxolan-2-yl)oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxolan-2-yl)oxane-4-carboxylic acid, also known as OCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA is a cyclic carboxylic acid that belongs to the oxane family of compounds.
Wirkmechanismus
The mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid is not fully understood, but it is believed to work by activating farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism and glucose homeostasis. Activation of FXR by 4-(Oxolan-2-yl)oxane-4-carboxylic acid leads to the suppression of hepatic gluconeogenesis, which results in improved glucose control. 4-(Oxolan-2-yl)oxane-4-carboxylic acid also reduces liver fat accumulation by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis.
Biochemical and Physiological Effects:
4-(Oxolan-2-yl)oxane-4-carboxylic acid has been shown to have several biochemical and physiological effects, including improved liver function, reduced liver fat accumulation, and improved glucose control. 4-(Oxolan-2-yl)oxane-4-carboxylic acid has also been shown to reduce inflammation and fibrosis in the liver, which are common complications of NAFLD.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Oxolan-2-yl)oxane-4-carboxylic acid in lab experiments is its simplicity of synthesis. 4-(Oxolan-2-yl)oxane-4-carboxylic acid is also relatively stable and can be stored for extended periods without degradation. One limitation of using 4-(Oxolan-2-yl)oxane-4-carboxylic acid in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for 4-(Oxolan-2-yl)oxane-4-carboxylic acid research, including its potential use in the treatment of other metabolic disorders, such as type 1 diabetes and metabolic syndrome. 4-(Oxolan-2-yl)oxane-4-carboxylic acid may also have potential applications in the treatment of liver cancer and other liver diseases. Further research is needed to fully understand the mechanism of action of 4-(Oxolan-2-yl)oxane-4-carboxylic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 4-(Oxolan-2-yl)oxane-4-carboxylic acid is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid is relatively simple, and it has been extensively studied for its potential use in the treatment of various metabolic disorders. 4-(Oxolan-2-yl)oxane-4-carboxylic acid works by activating FXR, which leads to improved liver function, reduced liver fat accumulation, and improved glucose control. While there are some limitations to using 4-(Oxolan-2-yl)oxane-4-carboxylic acid in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Synthesemethoden
The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid involves the reaction of ethyl 4-hydroxybutyrate with ethylene oxide in the presence of a catalyst. The resulting product is then hydrolyzed to form 4-(Oxolan-2-yl)oxane-4-carboxylic acid. The synthesis of 4-(Oxolan-2-yl)oxane-4-carboxylic acid is relatively simple and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-(Oxolan-2-yl)oxane-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of non-alcoholic fatty liver disease (NAFLD). 4-(Oxolan-2-yl)oxane-4-carboxylic acid has been shown to improve liver function and reduce liver fat accumulation in patients with NAFLD. 4-(Oxolan-2-yl)oxane-4-carboxylic acid has also been studied for its potential use in the treatment of other metabolic disorders, such as type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
4-(oxolan-2-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)10(3-6-13-7-4-10)8-2-1-5-14-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHPJYOPBLVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-yl)oxane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid](/img/structure/B2621566.png)

![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2621573.png)


![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2621579.png)
![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)